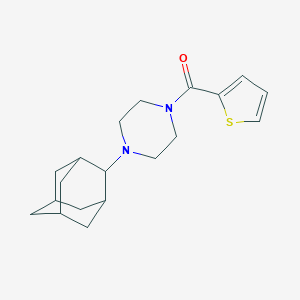
1'-(4-fluorobenzyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(4-Fluorobenzyl)-1,4’-bipiperidine is an organic compound that features a bipiperidine structure with a 4-fluorobenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-fluorobenzyl)-1,4’-bipiperidine typically involves the reaction of 4-fluorobenzyl chloride with 1,4’-bipiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of 1’-(4-fluorobenzyl)-1,4’-bipiperidine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1’-(4-Fluorobenzyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
1’-(4-Fluorobenzyl)-1,4’-bipiperidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving receptor binding and neurotransmitter interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1’-(4-fluorobenzyl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorobenzyl group enhances the compound’s binding affinity and selectivity for these receptors, potentially modulating their activity and influencing neurological pathways.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)piperazine: Shares the fluorobenzyl group but has a different core structure.
4-Fluorobenzyl chloride: A precursor in the synthesis of 1’-(4-fluorobenzyl)-1,4’-bipiperidine.
1-(4-Fluorobenzyl)-3-methylpiperazine: Another compound with a similar fluorobenzyl group but different pharmacological properties.
Uniqueness: 1’-(4-Fluorobenzyl)-1,4’-bipiperidine is unique due to its bipiperidine core, which provides distinct chemical and pharmacological characteristics compared to other fluorobenzyl-containing compounds. Its structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C17H25FN2 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C17H25FN2/c18-16-6-4-15(5-7-16)14-19-12-8-17(9-13-19)20-10-2-1-3-11-20/h4-7,17H,1-3,8-14H2 |
InChI Key |
XRGPFLGAOBKDOU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)F |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


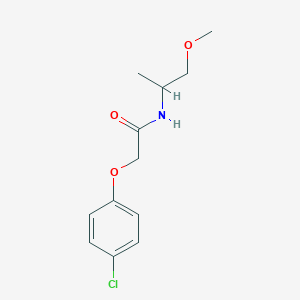
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromophenoxy)ethanone](/img/structure/B248739.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B248741.png)
![1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248742.png)
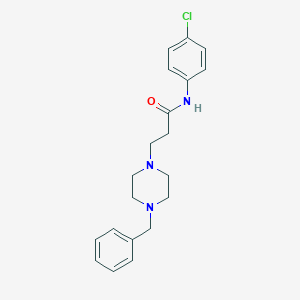
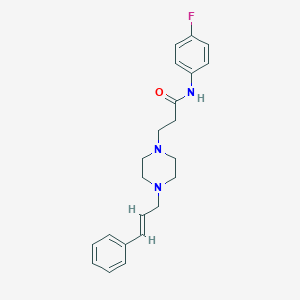
![4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248746.png)
![ETHYL 4-{2-[(2-CHLOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B248748.png)

![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248751.png)
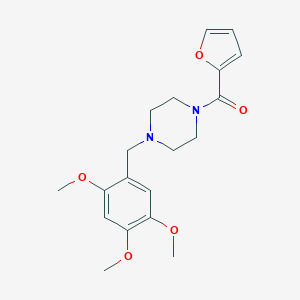
![1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248755.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine](/img/structure/B248756.png)
